molecular formula C7H11ClN2O B3240033 1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride CAS No. 1426688-38-1

1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride

Cat. No.: B3240033
CAS No.: 1426688-38-1
M. Wt: 174.63
InChI Key: MYQYSBNQGHIGIE-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of functional materials and catalysts

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

  • 1H-imidazole-4-carbaldehyde
  • 1H-imidazole-2-carbaldehyde
  • 1H-imidazole-5-carboxylic acid

Uniqueness: 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropyl group and the hydrochloride salt form enhances its solubility and stability compared to other imidazole derivatives .

Properties

IUPAC Name

3-propan-2-ylimidazole-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-6(2)9-5-8-3-7(9)4-10;/h3-6H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQYSBNQGHIGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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